![molecular formula C8H7N5O4 B3070842 1-[(3-硝基-1H-吡唑-1-基)甲基]-1H-吡唑-4-羧酸 CAS No. 1006441-61-7](/img/structure/B3070842.png)

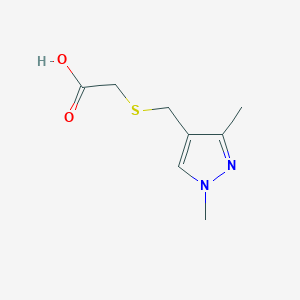

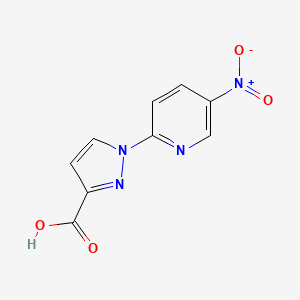

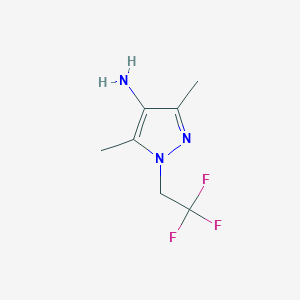

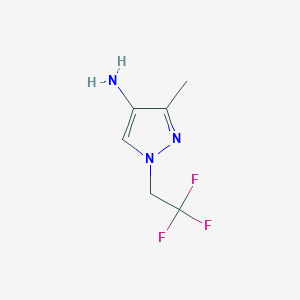

1-[(3-硝基-1H-吡唑-1-基)甲基]-1H-吡唑-4-羧酸

描述

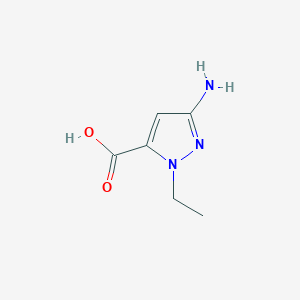

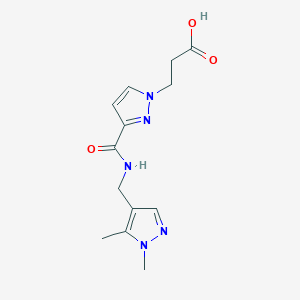

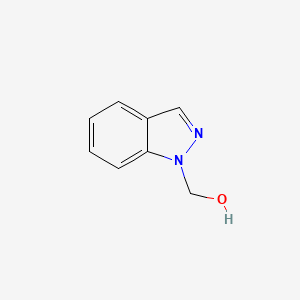

The compound “1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid” is a derivative of pyrazole . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for “1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid” was not found in the search results.Molecular Structure Analysis

Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .科学研究应用

氢键和晶体结构

- 吡唑衍生物4-[(5-甲基-1H-吡唑-3-基)氨基]-3-硝基苯甲酸甲酯和1-(5-甲基-1H-吡唑-3-基)-1H-苯并咪唑-5-羧酸甲酯表现出复杂的氢键模式。这些分子通过氢键形成链和片层,展示了它们在晶体工程和材料科学中的潜力 (Portilla 等人,2007)。

化学转化

- 3-硝基吡啶-4(1H)-酮及其 N-甲基衍生物的肼解导致形成特定的腙化合物。这些发现有助于更广泛地理解涉及吡唑衍生物的化学反应 (Smolyar,2010)。

合成与表征

- 已经合成了新型吡唑-二羧酸衍生物,展示了吡唑化合物在与铜、钴和锌等金属形成配位络合物方面的多功能性。这项研究对于开发在催化和药物中具有潜在应用的新材料具有重要意义 (Radi 等人,2015)。

分子相互作用和药物开发

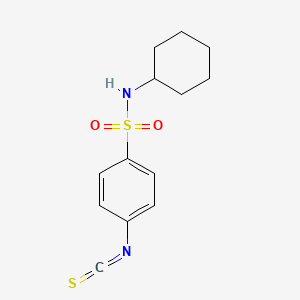

- 基于氮的杂环化合物(如吡唑)已因其与细菌 DNA 拓扑异构酶的相互作用而受到研究。这项研究对于开发新的抗菌剂和理解药物作用的分子基础至关重要 (Shubhangi 等人,2019)。

安全和危害

While specific safety and hazard information for “1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid” was not found in the search results, it’s worth noting that pyrazole is moderately toxic by ingestion and intraperitoneal routes . When heated to decomposition, it emits toxic fumes of NOx .

作用机制

Target of Action

Compounds with similar pyrazole structures have been known to target various proteins and enzymes . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For example, some pyrazole derivatives have been found to inhibit metabolic alterations in parasites .

Biochemical Pathways

It is known that pyrazole derivatives can affect a wide range of biochemical pathways . For instance, some pyrazole derivatives have been found to induce oxidative stress in parasites .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic efficacy .

Result of Action

It is known that pyrazole derivatives can have various effects at the molecular and cellular levels . For instance, some pyrazole derivatives have been found to have potent antileishmanial and antimalarial activities .

Action Environment

It is known that environmental factors can greatly influence the action of a compound .

属性

IUPAC Name |

1-[(3-nitropyrazol-1-yl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O4/c14-8(15)6-3-9-12(4-6)5-11-2-1-7(10-11)13(16)17/h1-4H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTSGGZAVSKGHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CN2C=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide](/img/structure/B3070780.png)

![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070795.png)

![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid](/img/structure/B3070818.png)